Rupatadine
Overview
Description
Rupatadine is a second-generation antihistamine and platelet-activating factor antagonist used to treat allergies . It was discovered and developed by Uriach and is marketed as Rupafin and under several other trade names . It is used for the symptomatic relief of nasal and non-nasal symptoms of seasonal allergic rhinitis and perennial allergic rhinitis in patients 2 years of age and older .
Synthesis Analysis
Rupatadine is synthesized by phase transfer catalysed N-alkylation of Desloratadine in a biphasic solvent system using aqueous alkali . Another synthesis method involves adding Loratadine, sodium hydroxide, dehydrated alcohol, and purified water in a reaction flask and conducting a temperature rising reflux reaction under nitrogen protection .Molecular Structure Analysis
Rupatadine has a molecular formula of C26H26ClN3 and a molar mass of 415.97 g/mol . The IUPAC name for Rupatadine is 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[5,6]cyclohepta[1,2-b]pyridine .Physical And Chemical Properties Analysis
Rupatadine has a molecular weight of 416.0 g/mol and a chemical formula of C26H26ClN3 . It is rapidly absorbed with a Tmax of 1 h .Scientific Research Applications
Rupatadine: A Comprehensive Analysis of Scientific Research Applications: Rupatadine is a medication with multiple applications in the field of allergy and immunology. Below are detailed sections focusing on unique applications of Rupatadine:
Seasonal Allergic Rhinitis (SAR)
Rupatadine is indicated for use in treating SAR, providing symptomatic relief from allergic symptoms such as sneezing, rhinorrhea, and itching. Clinical trials have demonstrated its efficacy and general tolerability in patients aged 12 years and above .
Perennial Allergic Rhinitis (PAR)
Similar to SAR, Rupatadine is also effective in managing PAR, offering relief from chronic symptoms associated with this condition .
Chronic Idiopathic Urticaria (CIU)
Rupatadine’s dual action as a histamine H1 receptor and platelet-activating factor (PAF) receptor antagonist makes it a suitable treatment for CIU, reducing the occurrence of hives and pruritus .
Pharmacological In Vivo Models
In vivo pharmacological models have shown that Rupatadine has a high affinity for the H1 receptor, inhibiting histamine-induced contractions in animal models such as guinea pigs .
Anti-Allergenic Properties
Rupatadine acts as an anti-allergenic by reducing allergic symptoms through its dual antagonistic action on histamine H1 and PAF receptors .
Pharmaceutical Analysis
A stability-indicating RP-HPLC method has been developed for the determination of Rupatadine and its related substances in pharmaceutical dosage forms, highlighting its importance in quality control processes .
Mechanism of Action
Rupatadine is a selective histamine H1 receptor antagonist and platelet-activating factor (PAF) antagonist used to treat allergic rhinitis and chronic spontaneous urticaria .
Target of Action
Rupatadine primarily targets the histamine H1 receptor and the platelet-activating factor (PAF) receptor . These receptors play a crucial role in mediating allergic responses.
Mode of Action
Rupatadine acts as a dual antagonist for both the histamine H1 receptor and the PAF receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorrhea, itching, and swelling . PAF, produced from phospholipids cleaved by phospholipase A2, contributes to vascular leakage leading to rhinorrhea and nasal blockage . By blocking both the H1 and PAF receptors, rupatadine prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
Biochemical Pathways
Rupatadine affects several biochemical pathways. It inhibits the PAF/NF-κB p65/TGF-β1 and Hedgehog/HIF-1α/VEGF pathways . These pathways are involved in inflammation and fibrosis, respectively . By suppressing these pathways, rupatadine exerts significant anti-fibrotic and anti-angiogenic effects .
Pharmacokinetics
Rupatadine has several active metabolites such as desloratadine, 3-hydroxydesloratadine, 5-hydroxydesloratadine, and 6-hydroxydesloratadine . It is metabolized in the liver via CYP-mediated processes . The elimination half-life of rupatadine is approximately 5.9 hours . About 34.6% of rupatadine is excreted in urine, and 60.9% is excreted in feces .
Result of Action
Rupatadine reduces allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . It also amends oxidative stress, leading to the inhibition of PAF/NF-κB p65-induced inflammation, and subsequently, prevention of TGF-β1 elevation and HSCs activation .
properties
IUPAC Name |
13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZYKBABMWJHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166534 | |
Record name | Rupatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rupatadine is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist. During allergic response mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorhea, itching, and swelling. PAF is produced from phospholipids cleaved by phospholipase A2. It acts to produce vascular leakage which contributes to rhinorhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, rupatidine prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms. | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rupatadine | |
CAS RN |
158876-82-5 | |
Record name | Rupatadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158876-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rupatadine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rupatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUPATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AE8M83G3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rupatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240234 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194-201 | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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